![molecular formula C11H17N5O B11729891 2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729891.png)
2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hidroxietil)-1H-pirazolo[4,3-c]pirazol-4-amina es un compuesto orgánico complejo que presenta dos anillos de pirazol conectados por un enlazador de etan-1-ol.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(2-Hidroxietil)-1H-pirazolo[4,3-c]pirazol-4-amina se puede lograr a través de un proceso de varios pasos:
Formación de 1,5-dimetil-1H-pirazol: Esto se puede sintetizar mediante la reacción de acetilacetona con hidrato de hidrazina en condiciones de reflujo.
Alquilación: El 1,5-dimetil-1H-pirazol se alquila luego utilizando formaldehído y una amina secundaria para formar el derivado 4-{[(1,5-dimetil-1H-pirazol-4-il)metil]amino}.
Acoplamiento con etan-1-ol: El paso final implica el acoplamiento del pirazol alquilado con etan-1-ol en condiciones básicas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de cribado de alto rendimiento para identificar los catalizadores y solventes más eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo hidroxilo en el enlazador de etan-1-ol se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en los anillos de pirazol, para formar derivados dihidropirazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden usar nucleófilos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de derivados dihidropirazol.
Sustitución: Introducción de varios grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En biología, el compuesto se puede utilizar como una sonda para estudiar la actividad enzimática y las interacciones de proteínas. Su capacidad para formar enlaces de hidrógeno y participar en diversas reacciones químicas lo convierte en una herramienta valiosa para la investigación bioquímica.
Medicina
En medicina, el compuesto tiene potencial como agente terapéutico. Su estructura sugiere que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos, particularmente en las áreas de investigación antiinflamatoria y anticancerígena.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o una mayor resistencia mecánica. También se puede utilizar como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Hidroxietil)-1H-pirazolo[4,3-c]pirazol-4-amina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede formar enlaces de hidrógeno y participar en varias reacciones químicas, lo que le permite modular la actividad de sus objetivos. Las vías específicas involucradas dependen del contexto biológico y la naturaleza del objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-{[(1H-pirazol-4-il)metil]amino}-1H-pirazol-1-il)etan-1-ol: Carece de los grupos 1,5-dimetil, lo que da como resultado diferentes propiedades químicas.
2-(4-{[(1,3-dimetil-1H-pirazol-4-il)metil]amino}-1H-pirazol-1-il)etan-1-ol: Tiene un patrón de sustitución diferente en los anillos de pirazol.
Unicidad
La presencia de los grupos 1,5-dimetil en 1-(2-Hidroxietil)-1H-pirazolo[4,3-c]pirazol-4-amina imparte propiedades químicas únicas, como un aumento del impedimento estérico y una distribución electrónica alterada. Estas características pueden influir en la reactividad del compuesto y las interacciones con los objetivos biológicos, lo que lo hace distinto de compuestos similares.
Propiedades
Fórmula molecular |
C11H17N5O |
|---|---|
Peso molecular |
235.29 g/mol |
Nombre IUPAC |
2-[4-[(1,5-dimethylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H17N5O/c1-9-10(6-13-15(9)2)5-12-11-7-14-16(8-11)3-4-17/h6-8,12,17H,3-5H2,1-2H3 |
Clave InChI |
CSSIECYWBDENKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CNC2=CN(N=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


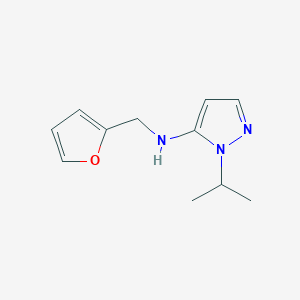
![4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11729820.png)
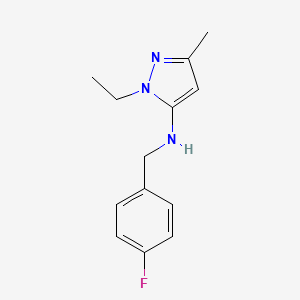
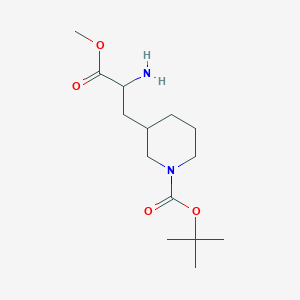
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729832.png)
![1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11729838.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
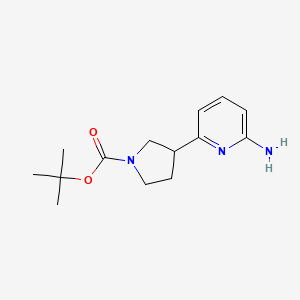
![2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11729852.png)
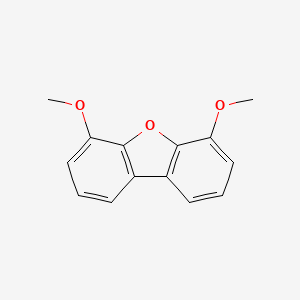
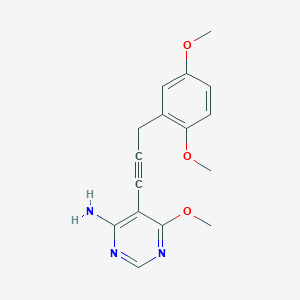
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729861.png)
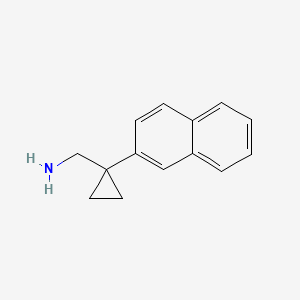
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729870.png)
